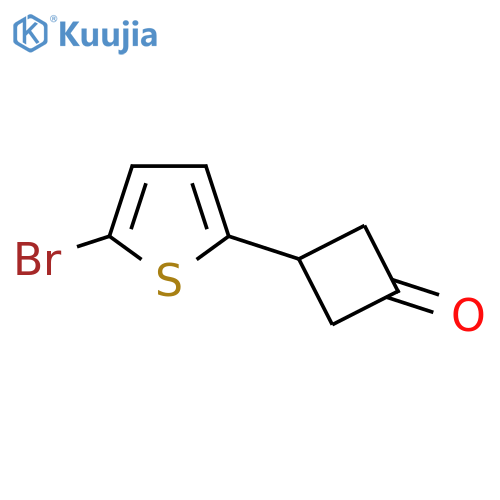Cas no 1514351-33-7 (3-(5-Bromothiophen-2-yl)cyclobutan-1-one)

1514351-33-7 structure
商品名:3-(5-Bromothiophen-2-yl)cyclobutan-1-one
CAS番号:1514351-33-7
MF:C8H7BrOS
メガワット:231.109580278397
CID:5056684
3-(5-Bromothiophen-2-yl)cyclobutan-1-one 化学的及び物理的性質
名前と識別子
-
- 3-(5-bromothiophen-2-yl)cyclobutan-1-one
- 3-(5-Bromothiophen-2-yl)cyclobutan-1-one
-
- インチ: 1S/C8H7BrOS/c9-8-2-1-7(11-8)5-3-6(10)4-5/h1-2,5H,3-4H2
- InChIKey: WBWUIPOBRXKCPD-UHFFFAOYSA-N
- ほほえんだ: BrC1=CC=C(C2CC(C2)=O)S1
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 175
- 疎水性パラメータ計算基準値(XlogP): 2.2
- トポロジー分子極性表面積: 45.3
3-(5-Bromothiophen-2-yl)cyclobutan-1-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | B216976-500mg |
3-(5-Bromothiophen-2-yl)cyclobutan-1-one |
1514351-33-7 | 500mg |
$ 635.00 | 2022-06-07 | ||
| Life Chemicals | F8885-1191-10g |
3-(5-bromothiophen-2-yl)cyclobutan-1-one |
1514351-33-7 | 95%+ | 10g |
$2827.0 | 2023-09-05 | |
| Life Chemicals | F8885-1191-0.5g |
3-(5-bromothiophen-2-yl)cyclobutan-1-one |
1514351-33-7 | 95%+ | 0.5g |
$639.0 | 2023-09-05 | |
| Life Chemicals | F8885-1191-5g |
3-(5-bromothiophen-2-yl)cyclobutan-1-one |
1514351-33-7 | 95%+ | 5g |
$2019.0 | 2023-09-05 | |
| Life Chemicals | F8885-1191-0.25g |
3-(5-bromothiophen-2-yl)cyclobutan-1-one |
1514351-33-7 | 95%+ | 0.25g |
$607.0 | 2023-09-05 | |
| TRC | B216976-100mg |
3-(5-Bromothiophen-2-yl)cyclobutan-1-one |
1514351-33-7 | 100mg |
$ 160.00 | 2022-06-07 | ||
| Life Chemicals | F8885-1191-1g |
3-(5-bromothiophen-2-yl)cyclobutan-1-one |
1514351-33-7 | 95%+ | 1g |
$673.0 | 2023-09-05 | |
| Life Chemicals | F8885-1191-2.5g |
3-(5-bromothiophen-2-yl)cyclobutan-1-one |
1514351-33-7 | 95%+ | 2.5g |
$1346.0 | 2023-09-05 | |
| TRC | B216976-1g |
3-(5-Bromothiophen-2-yl)cyclobutan-1-one |
1514351-33-7 | 1g |
$ 955.00 | 2022-06-07 |
3-(5-Bromothiophen-2-yl)cyclobutan-1-one 関連文献
-
1. Synthesis of Bax(Bi0.5Na0.5)1−xTiO3 perovskite mesocrystals via a solvothermal topochemical process†Wenxiong Zhang,Yan Wang,Dengwei Hu,Xingang Kong,Shinobu Uemura,Takafumi Kusunose CrystEngComm, 2019,21, 3854-3862
-
Huang Zhou,Jian Zhang,Ibrahim Saana Amiinu,Chenyu Zhang,Xiaobo Liu,Wenmao Tu,Mu Pan,Shichun Mu Phys. Chem. Chem. Phys., 2016,18, 10392-10399
-
Nicolás Montenegro-Pohlhammer,Rodrigo Urzúa-Leiva,Dayán Páez-Hernández,Gloria Cárdenas-Jirón Dalton Trans., 2019,48, 8418-8426
-
Sushil Sharma,Zimu Wei,Ferdinand C. Grozema,Sanchita Sengupta Phys. Chem. Chem. Phys., 2020,22, 25514-25521
-
Elnaz Hajizadeh,Ronald G. Larson Soft Matter, 2017,13, 5942-5949
1514351-33-7 (3-(5-Bromothiophen-2-yl)cyclobutan-1-one) 関連製品
- 2649047-71-0(2-(2-isocyanatopropan-2-yl)-4H,5H,6H-cyclopentabthiophene)
- 2229495-27-4(3-1-(aminomethyl)cyclobutyl-2,2-dimethyl-1lambda6-thiolane-1,1-dione)
- 379254-42-9(4-{(4-methyl-4H-1,2,4-triazol-3-yl)sulfanylmethyl}benzohydrazide)
- 2351947-39-0(2-{(tert-butoxy)carbonylamino}-3-(2,5-dichloropyridin-3-yl)propanoic acid)
- 2007275-34-3(5-Pyrimidinecarboxylic acid, 4-ethyl-2-(3-thietanyl)-)
- 1261830-05-0(2-Hydroxy-6-(trifluoromethoxy)benzylamine)
- 1804924-86-4(6-Amino-2-(difluoromethyl)-4-iodopyridine-3-carboxylic acid)
- 1245645-65-1(4-(2-bromoethyl)indol-2-one)
- 1523618-18-9(6-(Aminomethyl)pyrimidin-4-amine dihydrochloride)
- 857369-11-0(2-Oxoethanethioamide)
推奨される供給者
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬
